Methyl Clonazepam

Descripción general

Descripción

Métodos De Preparación

La síntesis de RO-054082 implica varios pasos, típicamente comenzando con la preparación de la estructura principal seguida de modificaciones de grupos funcionales. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se publican ampliamente. Se emplean métodos generales en síntesis orgánica, como la sustitución nucleófila y la hidrogenación catalítica. Los métodos de producción industrial implicarían la ampliación de estas reacciones en condiciones controladas para asegurar la pureza y el rendimiento .

Análisis De Reacciones Químicas

RO-054082 sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Methyl clonazepam functions primarily as a sedative and anticonvulsant. It has been shown to effectively reduce locomotor activity and is used in the management of seizure disorders, anxiety, and panic disorders. Its mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition.

Clinical Applications

- Anticonvulsant Therapy

- Anxiety and Panic Disorders

-

Antiparasitic Potential

- Recent studies have explored this compound derivatives for their antiparasitic activity against schistosomiasis. Research demonstrated that certain modified derivatives exhibited antischistosomal effects without significant sedative properties, suggesting potential for therapeutic applications beyond traditional uses .

Case Study 1: Clonazepam Overdose

A 25-year-old male with chronic liver disease ingested multiple clonazepam tablets leading to severe sedation and liver dysfunction. This case highlights the importance of cautious prescribing in patients with pre-existing liver conditions, as benzodiazepines can exacerbate hepatic issues .

Case Study 2: Clonazepam-Induced Liver Dysfunction

In another case involving a 50-year-old male with chronic health issues, initiation of clonazepam therapy resulted in aggravated liver function and lipid profiles. Following discontinuation of the drug, his liver function improved significantly within a week, underscoring the need for careful monitoring when prescribing benzodiazepines to patients with existing liver dysfunction .

Research Findings

Recent research has focused on modifying the structure of this compound to enhance its therapeutic index while minimizing side effects such as sedation. A study synthesized 18 derivatives with structural modifications at various positions on the benzodiazepine ring system. Notably, two compounds demonstrated potent antischistosomal activity comparable to this compound but with reduced sedative effects in animal models .

Comparative Data Table

| Application | Indication | Mechanism |

|---|---|---|

| Anticonvulsant | Seizure disorders | GABA-A receptor modulation |

| Anxiety Disorders | Panic disorder | Sedative effects |

| Antiparasitic Therapy | Schistosomiasis | Targeting parasite receptors |

Mecanismo De Acción

El mecanismo de acción de RO-054082 implica su unión a receptores específicos, lo que desencadena una cascada de eventos moleculares. Estos eventos pueden incluir cambios en la expresión genética, activación de proteínas y alteraciones en las vías de señalización celular. Los objetivos moleculares y las vías exactas implicadas todavía están bajo investigación, pero su alta afinidad de unión sugiere un impacto significativo en los procesos mediados por receptores .

Comparación Con Compuestos Similares

RO-054082 se puede comparar con otros compuestos que tienen propiedades de unión al receptor similares. Algunos de estos compuestos similares incluyen:

RO-5028442: Conocido por su uso en ensayos que estudian el trastorno autista.

Otros ligandos de los receptores de benzodiacepinas: Estos compuestos comparten afinidades de unión similares y se utilizan en varios estudios farmacológicos

Actividad Biológica

Methyl clonazepam (MCLZ), a derivative of clonazepam, is a benzodiazepine that exhibits notable biological activity, particularly in the context of antiparasitic effects and modulation of GABA-A receptor activity. This article reviews the existing literature on MCLZ, focusing on its pharmacological mechanisms, biological evaluations, and potential therapeutic applications.

This compound primarily acts as a positive allosteric modulator of GABA-A receptors. By enhancing the frequency of chloride ion channel opening, it leads to hyperpolarization of neurons, thereby reducing neuronal excitability. This mechanism underlies its sedative and anxiolytic properties, similar to other benzodiazepines like clonazepam .

Key Mechanisms:

- GABA-A Receptor Modulation : MCLZ increases GABA-A receptor activity, which is crucial for its sedative effects.

- Calcium Channel Interaction : Recent studies indicate that MCLZ also interacts with transient receptor potential (TRP) channels in schistosomes, leading to increased intracellular calcium levels and subsequent muscle contraction in these parasites .

Biological Activity and Antiparasitic Effects

MCLZ has been studied for its antischistosomal activity , demonstrating effectiveness against Schistosoma species. The drug's ability to induce rapid calcium influx in schistosomes suggests a unique mechanism distinct from traditional GABAergic actions seen in mammalian systems. This characteristic makes MCLZ a candidate for developing non-sedating antiparasitic agents .

Research Findings:

- In Vitro Studies : In laboratory settings, MCLZ has shown significant efficacy against adult schistosomes. Modifications at the C3 position of MCLZ have led to the development of derivatives that retain antiparasitic activity while reducing sedative effects .

- Case Studies : Clinical trials have indicated that MCLZ can be curative in human schistosomiasis cases, although central nervous system side effects have limited its broader application .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that specific modifications to the MCLZ structure can enhance its biological activity while minimizing adverse effects. For instance, derivatives such as MYM-III-10 and MYM-V-56, which feature alterations at the C3 position, maintain significant antiparasitic efficacy with reduced sedation compared to MCLZ .

| Compound | Antiparasitic Activity | Sedative Effects | Notable Modifications |

|---|---|---|---|

| This compound | High | Moderate | C3 methyl group |

| MYM-III-10 | Moderate | Low | C3 modification |

| MYM-V-56 | High | Low | C3 modification |

Clinical Implications

The potential applications of MCLZ extend beyond its traditional use as a sedative. Its antiparasitic properties open avenues for treating schistosomiasis and potentially other parasitic infections. The ongoing research into derivatives aims to maximize therapeutic benefits while minimizing CNS-related side effects.

Case Study Example:

A clinical trial involving patients with schistosomiasis demonstrated that MCLZ could effectively reduce parasite load without significant sedation when used in modified formulations .

Propiedades

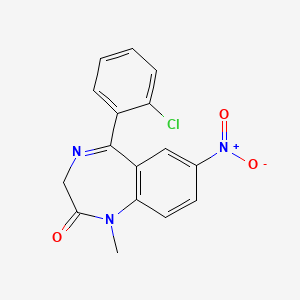

IUPAC Name |

5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVBJJDUDXZLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203777 | |

| Record name | Methylclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-71-9 | |

| Record name | ID 690 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLCLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.